molecular formula C30H42Cl2F3N5O2 B608092 INCB-9471 dihydrochloride CAS No. 869725-27-9

INCB-9471 dihydrochloride

Cat. No. B608092
M. Wt: 632.59
InChI Key: IXVIZEPNBCSFFE-XLXXGMJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

INCB-9471 HCl, also known as INCB-009471, is an allosteric noncompetitive small-molecule antagonist of C-C chemokine receptor 5 with potent inhibitory activity against monocyte migration and HIV-1 infection.

Scientific Research Applications

Potential Treatment for Type 2 Diabetes and Obesity

INCB-13739, developed by Incyte Corp, is a notable example in the INCB compound series, specifically as an 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitor. It shows potential for treating metabolic disorders, notably type 2 diabetes mellitus (T2DM) and obesity. The compound's high selectivity for 11beta-HSD1, coupled with prolonged pharmacodynamic activity and favorable pharmacokinetic properties, makes it significant. Clinical data demonstrated improved hepatic and peripheral insulin sensitivity, reduced fasting plasma glucose and cholesterol levels, dose-dependent weight loss, decreased triglyceride levels, and improved blood pressure in patients with T2DM (Tiwari, 2010).

Role in Chemical Synthesis

INCB compounds, including INCB-9471 dihydrochloride, may contribute to chemical synthesis processes. For instance, indium trichloride (InCl3), a related compound, catalyzes electrophilic substitution reactions of indole with aromatic aldehydes and Schiff's bases, facilitating the synthesis of bis-indolylmethanes (Babu, Sridhar, & Perumal, 2000). Additionally, InCl3 catalyzes the imino Diels-Alder reaction, aiding in the synthesis of pyrano[3,2-c]quinolines and indeno[2,1-c]quinolines (Babu & Perumal, 1998). These processes highlight the potential utility of INCB compounds in advanced organic chemistry.

Insights into Molecular Structure

Research on INCB compounds also contributes to understanding their molecular structure, which is essential for developing new drugs and materials. For example, studies on dichloropentakis(tetrahydrofurano)ytterbium(III) tetrachloroindate(III) reveal detailed crystallographic information, contributing to the broader understanding of such compounds' molecular configurations (Claesener & Jansen, 2009).

Applications in Cancer Research

Some INCB compounds have been investigated for their potential use in cancer treatment. Although not directly related to INCB-9471 dihydrochloride, research into similar compounds, such as nolatrexed dihydrochloride in advanced hepatocellular carcinoma, sheds light on the possible applications of INCB compounds in oncology (Stuart et al., 1999).

properties

CAS RN

869725-27-9

Product Name

INCB-9471 dihydrochloride

Molecular Formula

C30H42Cl2F3N5O2

Molecular Weight

632.59

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)(4-((S)-4-((1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl)-3-methylpiperazin-1-yl)-4-methylpiperidin-1-yl)methanone dihydrochloride

InChI

InChI=1S/C30H40F3N5O2.2ClH/c1-6-40-25-16-22-15-23(30(31,32)33)7-8-24(22)27(25)38-14-13-37(17-19(38)2)29(5)9-11-36(12-10-29)28(39)26-20(3)34-18-35-21(26)4;;/h7-8,15,18-19,25,27H,6,9-14,16-17H2,1-5H3;2*1H/t19-,25+,27+;;/m0../s1

InChI Key

IXVIZEPNBCSFFE-XLXXGMJUSA-N

SMILES

CC1(N2C[C@H](C)N([C@H]3[C@H](OCC)CC4=C3C=CC(C(F)(F)F)=C4)CC2)CCN(C(C5=C(C)N=CN=C5C)=O)CC1.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

INCB-9471;  INCB-009471;  INCB9471;  INCB009471;  INCB 9471;  INCB 009471

Origin of Product

United States

Synthesis routes and methods

Procedure details

t-Butyl 4-{(3S)-4-[2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidine-1-carboxylate (48.4 g, 0.0921 mol) was treated with a 4.0 M solution of hydrogen chloride in 1,4-dioxane (230 mL) at room temperature for 1 h. The reaction mixture was concentrated to dryness and the residue was further dried under high vacuum. The formed amine hydrochloride was mixed with 4,6-dimethyl-pyrimidine-5-carboxylic acid (16.80 g, 0.110 mol) in methylene chloride (100 mL), and then 1-hydroxybenzotriazole (16.80 g, 0.1243 mol), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (25.00 g, 0.1304 mol) and triethylamine (65.0 mL, 0.466 mol) were added. The resulting reaction mixture was stirred at room temperature overnight before it was diluted with methylene chloride and washed with aqueous sodium hydroxide (1 M) and brine. The organic layer was collected and dried over magnesium sulfate. After removal of the solvent, the residue was dissolved in methylene chloride (50 mL) and the solution was passed through a silica plug with ethyl acetate containing 1% triethylamine. The solution was concentrated and the residue was dissolved in 900mL of isopropyl acetate. To the above solution, 185 mL of 1.0 N HCl in isopropyl acetate was slowly added. The mixture slowly turned cloudy, and was stirred overnight. The formed white solid was collected, washed with 40 mL of isopropyl acetate. The cake was air-dried to give 47.0 g (80.7%) of product. MS (EI) 560.3 (M+1).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
t-Butyl 4-{(3S)-4-[2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidine-1-carboxylate
Quantity
48.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
solvent
Reaction Step Two
[Compound]
Name
amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
16.8 g
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
65 mL
Type
reactant
Reaction Step Four
Yield
80.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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